Cellular Anti-Proliferative Activity of Cdk9-IN-28 in Lymphoma Models
Cdk9-IN-28 demonstrates potent anti-proliferative activity in the human B-cell lymphoma cell line U-2932. In a 72-hour CCK-8 assay, it achieved an IC50 of 45 nM for inhibiting cell growth . While not a direct head-to-head comparison in the same study, this potency is in line with or superior to many clinical-stage CDK9 inhibitors evaluated in similar cell-based assays, positioning it as a highly effective ligand for creating functional degraders.
| Evidence Dimension | Anti-proliferative activity (Cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Baseline: Untreated control. Comparator (Cross-study): Clinical CDK9 inhibitor SNS-032 has reported IC50 values ranging from 100-300 nM in various lymphoma cell lines. |
| Quantified Difference | Cdk9-IN-28's IC50 of 45 nM suggests a ~2-6 fold higher potency than SNS-032 in comparable cell-based assays. |
| Conditions | U-2932 human B-cell lymphoma cells, 72-hour treatment, assessed by CCK-8 assay. |
Why This Matters
This data validates the compound's high cellular target engagement and functional potency, which is essential for selecting a ligand that will yield an effective degrader molecule.
